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7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole Documentation Hub

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  • Product: 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole
  • CAS: 1774896-49-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Retrosynthetic Analysis of 7-Substituted Indole Alkaloids

Abstract 7-Substituted indole alkaloids represent a structurally diverse and pharmaceutically significant class of natural products. Their synthesis, however, presents a formidable challenge due to the inherent electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Substituted indole alkaloids represent a structurally diverse and pharmaceutically significant class of natural products. Their synthesis, however, presents a formidable challenge due to the inherent electronic properties of the indole nucleus, which favor reactivity at the pyrrole ring (C2 and C3) over the benzenoid portion. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the retrosynthetic analysis of these complex molecules. By dissecting the logic behind key synthetic disconnections, this guide illuminates the causal relationships between molecular structure and synthetic strategy, empowering chemists to devise efficient and elegant routes to these valuable compounds.

The Challenge of C7-Functionalization: An Introduction

The indole scaffold is a privileged motif in a vast number of bioactive natural products and pharmaceutical agents.[1][2] While functionalization of the electron-rich pyrrole ring is well-established, selective modification of the benzene ring, particularly at the C7 position, remains a significant hurdle in synthetic organic chemistry.[3] Standard electrophilic aromatic substitution reactions on the indole core preferentially occur at the C3 position, a consequence of the stability of the resulting cationic intermediate which preserves the aromaticity of the benzene ring.[4][5] Overcoming this innate reactivity is the central theme in the synthesis of 7-substituted indole alkaloids.

This guide will explore the primary retrosynthetic strategies that have been developed to address this challenge, focusing on the logic of bond disconnection and the methodologies that enable the subsequent forward synthesis.

Retrosynthetic Strategy I: Direct C7 C-H Functionalization

The most contemporary and atom-economical approach involves the direct disconnection of a C7-carbon or C7-heteroatom bond, relying on the power of transition-metal-catalyzed C-H activation.[1][2][6][7] This strategy has gained significant traction due to its efficiency, often obviating the need for pre-functionalization of the indole core.

The Role of Directing Groups (DGs)

The key to achieving C7 selectivity in C-H functionalization is the installation of a directing group (DG) on the indole nitrogen.[8][9] This DG serves to chelate the transition metal catalyst, positioning it in close proximity to the C7-H bond and thereby favoring its activation over other C-H bonds in the molecule.

A variety of directing groups have been successfully employed, with their efficacy often dependent on the specific transformation and metal catalyst.

Directing Group (DG)Metal Catalyst(s)Typical Transformation(s)Reference(s)
PivaloylRh(III), Ir(III)Alkenylation, Amidation[1][10]
Di-tert-butylphosphine oxide (TBPO)Pd(II)Arylation[6][11]
PyrimidinePd(0)Arylation[1][2]
N,N-diethylcarbamoylRh(III)Olefination[12]
HydrosilylRh(I)Alkylation[2]

The choice of DG is critical. For instance, the steric bulk of the N-pivaloyl group can favor the formation of a six-membered metallacycle intermediate, leading to C7-functionalization, over a five-membered intermediate that would result in C2-functionalization.

Mechanistic Considerations: A Palladium-Catalyzed C7-Arylation Example

To illustrate the underlying principles, let's consider a palladium-catalyzed C7-arylation directed by a phosphinoyl group. The catalytic cycle can be visualized as follows:

G Indole_DG N-DG-Indole Intermediate_A Cyclometalated Intermediate (A) Indole_DG->Intermediate_A C-H Activation Pd_II Pd(II) Catalyst Pd_II->Intermediate_A Intermediate_B Pd(II)-Aryl Intermediate (B) Intermediate_A->Intermediate_B Transmetalation Aryl_Boronic_Acid Ar-B(OH)₂ Aryl_Boronic_Acid->Intermediate_B Product_Complex Pd(II)-Product Complex (C) Intermediate_B->Product_Complex Reductive Elimination Product 7-Aryl-N-DG-Indole Product_Complex->Product Catalyst_Regen Pd(II) Catalyst Product_Complex->Catalyst_Regen Catalyst_Regen->Pd_II

Figure 1: A simplified catalytic cycle for a directed C7-arylation.

In this cycle, the N-directing group facilitates the initial C-H activation at the C7 position to form a stable cyclometalated intermediate (A). Transmetalation with an arylboronic acid provides a Pd(II)-aryl intermediate (B), which then undergoes reductive elimination to forge the C7-aryl bond and release the product, regenerating the Pd(II) catalyst.[6][11]

Experimental Protocol: Rhodium(III)-Catalyzed C7-Olefination of Indoline

This method provides an efficient, one-pot synthesis of 7-substituted indoles through a rhodium(III)-catalyzed oxidative cross-coupling of indoline derivatives, followed by in-situ oxidation.[12][13]

Materials:

  • N-carbamoyl indoline (1.0 equiv)

  • Olefin (2.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol %)

  • AgSbF₆ (10 mol %)

  • 1,4-Dioxane

  • MnO₂ (3.0 equiv)

Procedure:

  • In a screw-capped vial, combine the N-carbamoyl indoline (0.2 mmol), the olefin (0.4 mmol), [RhCp*Cl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol) in 1,4-dioxane (1.0 mL).

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Cool the mixture to room temperature and add MnO₂ (0.6 mmol).

  • Stir the mixture at 100 °C for an additional 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 7-alkenylated indole.

Retrosynthetic Strategy II: Directed ortho-Metalation (DoM)

A more classical, yet highly effective, strategy is Directed ortho-Metalation (DoM).[1][2][7][14] This approach involves the deprotonation of the C7 position using a strong base, typically an organolithium reagent, facilitated by a directing metalation group (DMG) on the indole nitrogen. The resulting C7-anion is then quenched with a suitable electrophile.

The DoM Disconnection

The core of this strategy is the disconnection of the C7-E bond, where E is the introduced electrophile.

G Target 7-Substituted Indole Disconnect C7-E Bond Disconnection (DoM Logic) Target->Disconnect Synthons Indole-C7 Anion Synthon + E⁺ Synthon Disconnect->Synthons Reagents N-DMG Indole + Organolithium Base + Electrophile (E-X) Synthons->Reagents Synthetic Equivalents

Figure 2: Retrosynthetic analysis via Directed ortho-Metalation.

Challenges and Solutions in DoM of Indoles

A significant challenge in the DoM of indoles is the kinetic acidity of the C2 proton, which can compete with the desired C7 deprotonation.[15][16] To overcome this, a "protecting/blocking" group strategy is often employed. The C2 position is first lithiated and then quenched with a silyl electrophile (e.g., TMSCl). With the C2 position blocked, a second lithiation event is directed to the C7 position.[15][16]

G Indole_DMG N-DMG-Indole Step1 1. n-BuLi (C2-lithiation) Indole_DMG->Step1 Intermediate1 C2-Lithiated Indole Step1->Intermediate1 Step2 2. TMSCl (C2-blocking) Intermediate1->Step2 Indole_C2_TMS N-DMG-2-TMS-Indole Step2->Indole_C2_TMS Step3 3. s-BuLi (C7-lithiation) Indole_C2_TMS->Step3 Intermediate2 C7-Lithiated, C2-TMS Indole Step3->Intermediate2 Step4 4. Electrophile (E-X) Intermediate2->Step4 Product_Protected N-DMG-2-TMS-7-E-Indole Step4->Product_Protected Step5 5. Deprotection Product_Protected->Step5 Final_Product 7-E-Indole Step5->Final_Product

Figure 3: Sequential C2-blocking and C7-functionalization workflow.

The N-CONEt₂ group is an effective DMG for this sequence, and the N-P(O)(t-Bu)₂ group has also been shown to be a powerful DMG for selective C7 deprotonation, although its removal can require harsh conditions.[15][16]

Experimental Protocol: DoM and Suzuki-Miyaura Coupling for 7-Arylindoles

This protocol, adapted from the work of Snieckus and coworkers, demonstrates the power of combining DoM with cross-coupling reactions.[16][17]

Part A: C7-Bromination via DoM

  • To a solution of N-diethylcarbamoyl-2-trimethylsilylindole (1.0 equiv) in dry THF at -78 °C under an argon atmosphere, add s-BuLi (1.1 equiv) dropwise.

  • Stir the solution for 1 hour at -78 °C.

  • Add a solution of 1,2-dibromoethane (1.2 equiv) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield N-diethylcarbamoyl-2-trimethylsilyl-7-bromoindole.

Part B: Suzuki-Miyaura Cross-Coupling

  • In a flask, combine the 7-bromoindole from Part A (1.0 equiv), an arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol %), and K₂CO₃ (3.0 equiv).

  • Add a 3:1 mixture of DME and water.

  • Heat the mixture to reflux for 12 hours under an argon atmosphere.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the N-diethylcarbamoyl-2-trimethylsilyl-7-arylindole.

  • The N-CONEt₂ and 2-TMS groups can be cleaved under basic conditions (e.g., KOH in refluxing EtOH) to yield the final 7-arylindole.[16]

Retrosynthetic Strategy III: Indole Ring Construction

An alternative to functionalizing a pre-existing indole ring is to construct the indole nucleus from precursors that already contain the desired C7-substituent. This approach is particularly useful when the required ortho-substituted aniline is readily available.

The Fischer Indole Synthesis Disconnection

The Fischer indole synthesis is a classic and powerful method for constructing indoles from arylhydrazines and carbonyl compounds. A retrosynthetic analysis based on this method would disconnect the C2-C3 and N1-C2 bonds of the indole ring.

G Target 7-Substituted Indole Disconnect Fischer Indole Synthesis Logic Target->Disconnect Precursors ortho-Substituted Phenylhydrazine + Aldehyde or Ketone Disconnect->Precursors

Figure 4: Retrosynthesis via the Fischer Indole Synthesis.

This strategy has been successfully applied to the synthesis of various 7-substituted indoles, where the key is the synthesis of the requisite ortho-substituted aniline, which can then be converted to the corresponding phenylhydrazine.[18]

The Larock Indole Synthesis

The Larock indole synthesis offers another powerful route, involving the palladium-catalyzed annulation of an ortho-haloaniline and a disubstituted alkyne. This method is particularly valuable for preparing highly substituted indoles.

The synthesis of 7-methoxy-D-tryptophan, a key intermediate for several indole alkaloids, was achieved using a Larock heteroannulation between 2-iodo-6-methoxyaniline and a chiral propargyl glycine equivalent.[19] This highlights the utility of this strategy in complex, stereocontrolled syntheses.

Comparative Analysis of Strategies

StrategyAdvantagesDisadvantagesBest Suited For
C-H Functionalization High atom economy, convergent, access to diverse functionalities (arylation, alkenylation, etc.).[1][2][6]Often requires expensive transition metal catalysts and ligands, DG installation/removal adds steps.Rapid diversification of a common indole core, late-stage functionalization.
Directed ortho-Metalation Well-established, reliable, uses readily available reagents.[7][14]Requires stoichiometric strong base, cryogenic temperatures, C2-blocking may be necessary.[15][16]Introduction of a wide range of electrophiles, particularly when the C7-anion is the desired intermediate.
Indole Ring Construction Avoids issues with regioselectivity on the indole core, can be highly efficient if precursors are available.[18][19]Less convergent, synthesis of the required ortho-substituted aniline can be lengthy.Targets where the ortho-substituted aniline precursor is commercially available or easily synthesized.

Conclusion

The retrosynthetic analysis of 7-substituted indole alkaloids is a multifaceted challenge that requires a deep understanding of the inherent reactivity of the indole nucleus and the modern synthetic tools available to overcome it. This guide has outlined the three primary strategic approaches: direct C-H functionalization, directed ortho-metalation, and de novo indole ring construction. The choice of strategy is not arbitrary but is dictated by factors such as the nature of the target molecule, the availability of starting materials, and the desired overall efficiency of the synthesis. By mastering these core retrosynthetic principles, synthetic chemists are well-equipped to tackle the elegant and important challenge of constructing C7-functionalized indole alkaloids.

References

  • Boruah, T. A., et al. (2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. [Link]

  • Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science. [Link]

  • Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. IDEAS/RePEc. [Link]

  • Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • Boruah, T. A., et al. (2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications (RSC Publishing). [Link]

  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]

  • Kondo, Y., Kojima, S., & Sakamoto, T. (1996). A Concise Synthesis of 7-Substituted Indoles. HETEROCYCLES. [Link]

  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Shi, Z., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. PubMed. [Link]

  • Snieckus, V., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters. [Link]

  • Ma, D., et al. (2016). Rh-catalyzed C7-alkenylation of indoles. ch functionalization of indoles and oxindoles through cdc reactions. [Link]

  • Black, D. St. C., et al. (2025). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. ResearchGate. [Link]

  • Ma, D., et al. (2016). C-H Functionalization of Indoles at the C7 Position. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]

  • Glorius, F., et al. (2013). Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles. Organic Letters. [Link]

  • Liu, S.-Y., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. PubMed Central. [Link]

  • Snieckus, V., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. American Chemical Society. [Link]

  • Fan, R., & He, J. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing. [Link]

  • Liu, S.-Y., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. ACS Publications. [Link]

  • Kumar, A., et al. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Arabian Journal of Chemistry. [Link]

  • Volk, B. (2020). SYNTHESIS OF INDOLE ALKALOIDS AND THEIR ANALOGONS. Doctoral dissertation. [Link]

  • Cook, J. M., et al. (2003). Regiospecific, Enantiospecific Total Synthesis of the 12-Alkoxy-Substituted Indole Alkaloids, (+)-12-Methoxy-Na-methylvellosimine, (+)-12-Methoxyaffinisine, and (−)-Fuchsiaefoline. Organic Letters. [Link]

  • Snieckus, V., et al. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. PubMed. [Link]

  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]

  • Zhao, Y., et al. (2018). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PubMed Central. [Link]

  • Stoltz, B. M., et al. (2019). Total Syntheses of Echitamine, Akuammiline, Rhazicine, and Pseudoakuammigine. ResearchGate. [Link]

  • Cook, J. M., et al. (2009). Recent progress in the total synthesis of indole alkaloids. PubMed. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Regensburg. [Link]

  • Zuo, J., et al. (2021). Enantioselective Synthesis of γ-Oxycarbonyl Motifs by Conjugate Addition of Photogenerated α-Alkoxy Radicals. Angewandte Chemie International Edition. [Link]

  • Khan, K. M., et al. (2021). Synthesis of Indole Alkaloids. Encyclopedia MDPI. [Link]

  • Ackermann, L., et al. (2021). Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. Angewandte Chemie International Edition. [Link]

  • Snieckus, V. (2010). Metalation of Indole. ResearchGate. [Link]

  • Ackermann, L., et al. (2021). Metal-Free, Regiodivergent N -Alkylation of 1 H -Indazoles Enabled by Brønsted Acid Catalysis. ResearchGate. [Link]

  • Hashmi, A. S. K., et al. (2021). Catalyst‐Controlled Divergent Generations and Transformations of α‐Carbonyl Cations from Alkynes. ResearchGate. [Link]

  • Strasser, P., et al. (2021). Intrinsic Electrocatalytic Activity for Oxygen Evolution of Crystalline 3d-Transition Metal Layered Double Hydroxides. PubMed. [Link]

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal. [Link]

Sources

Protocols & Analytical Methods

Method

High-Precision Chemoselective Functionalization of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole via Lithium-Halogen Exchange

Application Note: AN-IND-042 Executive Summary This application note details the protocols for the chemoselective functionalization of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole . This substrate represents a unique "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-042

Executive Summary

This application note details the protocols for the chemoselective functionalization of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole . This substrate represents a unique "privileged scaffold" in drug discovery, offering three distinct sites for diversification: the highly reactive C3-iodide, the moderately reactive C7-bromide, and the electrophilic N-sulfonyl core.

Achieving selectivity requires exploiting the kinetic differences between C-I and C-Br bond cleavage. This guide provides two validated workflows:

  • Protocol A: C3-Selective Lithium-Iodine Exchange.

  • Protocol B: Sequential One-Pot C3/C7 Functionalization.

Mechanistic Grounding & Reactivity Hierarchy

To successfully manipulate this substrate, one must understand the "Reactivity Hierarchy" imposed by the halogen bond strengths and the electronic influence of the phenylsulfonyl group.

The Hierarchy of Reactivity

Lithium-halogen exchange is a kinetically controlled process.[1] The rate of exchange correlates with the polarizability of the carbon-halogen bond and the stability of the resulting carbanion.

  • C3-Iodine (Fastest): The C-I bond is the weakest. Exchange occurs rapidly (< 5 min) at -78°C using n-BuLi.[2]

  • C7-Bromine (Intermediate): The C-Br bond requires stronger forcing conditions (e.g., t-BuLi) or higher temperatures to exchange at a rate competitive with diffusion.

  • C2-Proton (Slowest/Competitive): The N-phenylsulfonyl group is electron-withdrawing, acidifying the C2-H. While Directed Ortho Metalation (DoM) is possible, halogen exchange is kinetically superior at low temperatures (-78°C).

The Role of the Phenylsulfonyl Group

The N-protecting group serves three critical functions:

  • Protection: Prevents N-deprotonation.

  • Activation: Lowers the LUMO of the indole, making the ring more susceptible to nucleophilic attack (requires keeping T < -70°C to avoid desulfonylation).

  • Stabilization: It stabilizes the resulting lithiated species through inductive effects.

ReactivityHierarchy Substrate 7-Bromo-3-iodo-1-(phenylsulfonyl)indole C3_I C3-I Exchange (Fastest, Kinetic Control) Substrate->C3_I -78°C, n-BuLi C7_Br C7-Br Exchange (Intermediate, Requires t-BuLi) Substrate->C7_Br Block C3 first C2_H C2-H Deprotonation (Slowest at -78°C) Substrate->C2_H > -40°C or slow addn C3-Functionalized Product C3-Functionalized Product C3_I->C3-Functionalized Product

Figure 1: Kinetic hierarchy of lithiation sites. Green path indicates the primary thermodynamic and kinetic preference at low temperatures.

Experimental Protocols

General Considerations
  • Solvent: Anhydrous THF is preferred over Et₂O to maximize the solubility of the lithiated intermediate and increase the rate of exchange.

  • Atmosphere: Strictly Argon or Nitrogen.

  • Glassware: Flame-dried, cooled under inert gas.

Protocol A: C3-Selective Functionalization

Objective: Replace the C3-Iodine with an electrophile (


) while leaving the C7-Bromine intact.

Reagents:

  • Substrate (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 1.6 M in hexanes)

  • Electrophile (1.2 equiv)

  • THF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv of 7-bromo-3-iodo-1-(phenylsulfonyl)-1H-indole in anhydrous THF (10 mL/mmol) in a round-bottom flask.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

  • Exchange: Add n-BuLi (1.05 equiv) dropwise down the side of the flask over 5 minutes.

    • Note: The solution typically turns yellow/orange.

    • Critical: Stir for exactly 10–15 minutes . Longer times risk "scrambling" (equilibration to the thermodynamically more stable but less desired position) or attack on the sulfonyl group.

  • Quench: Add the Electrophile (

    
    ) (1.2 equiv) (neat or in minimal THF) rapidly.
    
  • Warm Up: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Sequential One-Pot C3/C7 Functionalization

Objective: Install two different electrophiles (


 at C3, 

at C7) in a single operation.

Reagents:

  • Substrate (1.0 equiv)

  • n-BuLi (1.1 equiv)

  • Electrophile 1 (

    
    ) (1.1 equiv)
    
  • t-Butyllithium (2.2 equiv, 1.7 M in pentane)

  • Electrophile 2 (

    
    ) (1.5 equiv)
    

Step-by-Step Procedure:

  • C3 Exchange: Perform steps 1–3 from Protocol A (using n-BuLi at -78°C).

  • C3 Trap: Add Electrophile 1 (

    
    ) (1.1 equiv). Stir for 30 minutes at -78°C.
    
    • Checkpoint: Ensure

      
       is compatible with t-BuLi (e.g., alkyl halides, non-enolizable ketones). If 
      
      
      
      has acidic protons (e.g., an aldehyde forming an alkoxide), you must account for the extra equivalents of base in the next step.
  • C7 Exchange: With the solution still at -78°C, add 2.2 equiv of t-BuLi dropwise.

    • Why 2.2 equiv? The first equivalent performs the Br-Li exchange.[3] The second equivalent destroys the resulting t-butyl bromide (forming isobutene and LiBr), preventing it from reacting with the lithiated indole (Wurtz coupling).

  • Incubation: Stir for 20–30 minutes at -78°C.

  • C7 Trap: Add Electrophile 2 (

    
    ) (1.5 equiv).
    
  • Completion: Warm to room temperature and perform aqueous workup.

SequentialWorkflow Start Start: 7-Br-3-I-Indole Step1 1. Add n-BuLi (-78°C) (Selective C3-I Exchange) Start->Step1 Inter1 Intermediate: 3-Lithio-7-bromoindole Step1->Inter1 Step2 2. Add Electrophile E1 Inter1->Step2 Prod1 Product: 3-E1-7-bromoindole Step2->Prod1 Step3 3. Add t-BuLi (2.2 equiv, -78°C) (C7-Br Exchange) Prod1->Step3 Inter2 Intermediate: 3-E1-7-lithioindole Step3->Inter2 Step4 4. Add Electrophile E2 Inter2->Step4 Final Final: 3-E1-7-E2-Indole Step4->Final

Figure 2: Sequential functionalization workflow. Note the reagent switch from n-BuLi to t-BuLi to drive the more difficult C7 exchange.

Data Summary & Troubleshooting

Comparative Reagent Efficacy
Parametern-Butyllithiumt-ButyllithiumRecommendation
Primary Target Iodine (C3)Bromine (C7)Use n-BuLi for C3; t-BuLi for C7.[2][4][5][6][7]
Stoichiometry 1.0–1.1 equiv2.0–2.2 equivt-BuLi requires 2 equiv to scavenge byproduct.[8]
Side Reactions Nucleophilic attack on SO₂Ph (if T > -60°C)Wurtz coupling (if < 2 equiv used)Maintain strict T control (-78°C).
Solvent THF or EtherTHF/PentaneTHF promotes faster exchange.
Troubleshooting Guide
  • Issue: Low Yield of C3 Product / Recovery of Starting Material.

    • Cause: Wet THF or insufficient lithiation time.[2]

    • Fix: Distill THF over Na/Benzophenone; increase exchange time to 20 min (do not exceed 30 min).

  • Issue: Desulfonylation (Loss of PhSO₂ group).

    • Cause: Temperature rose above -60°C during Li addition.

    • Fix: Use an internal thermometer; add Li reagent slower down the cold flask wall.

  • Issue: Mixture of C3 and C7 products.

    • Cause: "Halogen Dance" or equilibration.

    • Fix: Ensure the reaction is kept strictly at -78°C. Do not let the lithiated species sit for >30 mins before quenching.

References

  • Gribble, G. W. (2000). Lithiation of Indoles. In Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.

  • Bailey, W. F., & Patricia, J. J. (1988).[8] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • Li, J. J. (2009). Name Reactions for Homologations-I: Parham Cyclization. Wiley-Interscience.
  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312.

  • Leroux, F., Schlosser, M., et al. (2005). Halogen-Metal Exchange of Bromo- and Iodo-Arenes. In Organolithiums in Enantioselective Synthesis. Topics in Organometallic Chemistry.

Sources

Application

Application Note: Regioselective Metalation of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

This Application Note is designed for research chemists and drug discovery scientists targeting the precise functionalization of poly-halogenated indole scaffolds. Executive Summary The functionalization of poly-halogena...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists targeting the precise functionalization of poly-halogenated indole scaffolds.

Executive Summary

The functionalization of poly-halogenated indoles presents a unique challenge in organic synthesis due to competing reactive sites: the labile C3-iodine, the moderately reactive C7-bromine, and the acidic C2-proton activated by the electron-withdrawing


-phenylsulfonyl group.

This protocol details the chemoselective C3-lithiation of 7-bromo-3-iodo-1-(phenylsulfonyl)-1H-indole via low-temperature iodine-lithium exchange. By exploiting the significant difference in bond dissociation energies between C–I and C–Br bonds (


: ~53 kcal/mol vs. ~68 kcal/mol), researchers can selectively functionalize the C3 position while leaving the C7-bromide intact for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Key Mechanistic Insight: The reaction is kinetically controlled.[1] The C3-lithio species is generated at -100 °C. Warming this intermediate triggers an intramolecular "Halogen Dance" (anion migration) to the thermodynamically favored C2-position, or scrambling to the C7-position. Strict temperature control is the self-validating parameter of this protocol.

Mechanistic Pathways & Selectivity

The regioselectivity relies on the hierarchy of reactivity: C3-I Exchange > C2-H Deprotonation > C7-Br Exchange .

  • Kinetic Pathway (Target): Rapid I/Li exchange at -100 °C generates the C3-lithio species.

  • Thermodynamic Pathway (Avoid): At temperatures > -70 °C, the C3-lithio species may isomerize to the C2-lithio species (stabilized by the adjacent

    
    -sulfonyl group) or undergo intermolecular scrambling.
    
Pathway Visualization

The following diagram illustrates the divergent reactivity based on temperature and reagent choice.

ReactionPathways cluster_legend Reaction Conditions Substrate 7-Bromo-3-iodo- 1-(phenylsulfonyl)indole C3_Li Kinetic Intermediate (C3-Lithio Species) Substrate->C3_Li t-BuLi (2.0 equiv) THF, -100 °C (I/Li Exchange) C2_Li Thermodynamic Isomer (C2-Lithio Species) C3_Li->C2_Li Warming (> -75 °C) Anion Migration Product_C3 C3-Functionalized Product C3_Li->Product_C3 Electrophile (E+) -100 °C Product_C2 C2-Functionalized Product C2_Li->Product_C2 Electrophile (E+) Kinetic Control Kinetic Control: Fast I/Li exchange at C3 (Preferred) Thermo Control Thermodynamic Control: Isomerization to C2 (Side Reaction)

Figure 1: Divergent reaction pathways for the lithiation of 7-bromo-3-iodo-1-(phenylsulfonyl)indole.

Experimental Protocol
Reagents & Equipment
  • Substrate: 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole (Recrystallized and dried).

  • Organolithium: t-Butyllithium (t-BuLi), 1.7 M in pentane.

    • Note:t-BuLi is preferred over n-BuLi for I/Li exchange to ensure irreversibility (formation of inert t-BuI and isobutylene) and speed at cryogenic temperatures.

  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).

  • Electrophile: DMF, Aldehydes, or Iodine (for validation).

  • Cryostat: Acetone/Liquid Nitrogen bath or mechanical cryocooler capable of maintaining -100 °C.

Step-by-Step Procedure: Selective C3-Functionalization
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Flush with inert gas for 15 minutes.

  • Dissolution: Charge the flask with 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole (1.0 mmol, 472 mg) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in the cooling bath and stabilize the internal temperature at -100 °C (use an internal thermometer probe).

    • Critical: Do not proceed until the temperature is stable. Temperatures above -80 °C risk scrambling the C7-bromide.

  • Exchange (The "Strike"): Add t-BuLi (2.05 mmol, 1.2 mL of 1.7 M solution) dropwise over 5 minutes via syringe pump or careful manual addition.

    • Observation: The solution typically turns from pale yellow to a deep yellow/orange, indicating the formation of the indolyl-lithium species.

    • Stoichiometry: 2 equivalents are required: 1 eq for the exchange, 1 eq to react with the generated t-BuI (preventing alkylation side reactions).

  • Incubation: Stir at -100 °C for exactly 10 minutes .

    • Note: Extended stirring is unnecessary and increases the risk of C2-migration.

  • Trapping: Add the electrophile (e.g., dry DMF, 3.0 mmol) neat or as a THF solution (if solid) rapidly in one portion.

  • Warming: Allow the reaction to stir at -100 °C for 15 minutes, then remove the cooling bath and allow to warm to room temperature over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl (5 mL) and dilute with EtOAc.

  • Workup: Separate phases. Extract aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Data Table: Expected Outcomes vs. Conditions
VariableConditionMajor ProductMechanism
Reagent t-BuLi (-100 °C)3-Substituted Fast Kinetic I/Li Exchange
Reagent LDA (-78 °C)2-Substituted Directed Ortho Metalation (C2-H)
Temp -78 °C to -40 °CMixture (C2/C3) Anion Isomerization ("Dance")
Substrate 3-H-7-Br analog7-Substituted Br/Li Exchange (Slow)
Troubleshooting & Validation
  • Problem: Loss of C7-Bromine.

    • Cause: Reaction temperature too high (>-78 °C) or excess t-BuLi used.

    • Solution: Strictly maintain -100 °C; titrate t-BuLi before use.

  • Problem: Mixture of C2 and C3 products.

    • Cause: "Halogen Dance" occurred.[2] The C3-Li species migrated to C2.

    • Solution: Reduce incubation time after t-BuLi addition. Ensure electrophile is added before any warming occurs.

  • Problem: Protonation (Recovery of 3-H indole).

    • Cause: Moisture in THF or slow electrophile addition.

    • Solution: Re-distill THF; ensure electrophile is dry.

References
  • Gribble, G. W. (2000). Lithiation of Indoles. In Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.
  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312. Link

  • Bailey, W. F., & Patricia, J. J. (1988).[3] The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link

  • Sundberg, R. J., & Parton, R. L. (1976). Lithiation of 1-(Benzenesulfonyl)indole.[4] The Journal of Organic Chemistry, 41(1), 163–165. (Specific reference for N-SO2Ph directing effects). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Stability of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

Executive Chemical Profile This guide addresses the stability and reactivity of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole . This molecule is a high-value scaffold for orthogonal functionalization.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile

This guide addresses the stability and reactivity of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole . This molecule is a high-value scaffold for orthogonal functionalization. Its stability is dictated by the interplay between the electron-withdrawing protecting group (


-SO

Ph) and the differential reactivity of the two halogen substituents.
  • Core Structure: Indole protected at

    
     with a phenylsulfonyl group.[1][2][3]
    
  • Primary Reactivity Site (C3-I): Highly labile C-I bond; prone to metal-halogen exchange and Pd-catalyzed coupling.

  • Secondary Reactivity Site (C7-Br): Sterically congested aryl bromide; requires forcing conditions or specialized ligands for coupling.

  • Stability Critical Control Point: The

    
    -sulfonyl bond is susceptible to nucleophilic attack (hydrolysis) under specific basic conditions.
    

Critical Stability Matrix (The "Cheat Sheet")

Use this matrix to predict the fate of your molecule based on the base and solvent system employed.

Base CategorySpecific ReagentsSolvent SystemTemperaturePredicted OutcomeRisk Level
Mild Inorganic

,

,

DMF, Dioxane, Toluene25°C – 80°CSTABLE (Ideal for Suzuki/Sonogashira)Low
Hydroxide NaOH, KOH, LiOHMeOH, EtOH, Water> 60°CDEPROTECTION (Cleavage of

-SO

Ph)
High
Alkoxide NaOMe, NaOEtMeOH, EtOHRefluxDEPROTECTION (Fast cleavage)High
Organolithium

-BuLi,

-BuLi
THF, Et

O
-78°CEXCHANGE (Li/I exchange at C3)Critical
Amine Bases

, DIPEA, Pyridine
DCM, THF25°C – RefluxSTABLE Low
Fluoride TBAFTHFRefluxDEPROTECTION (Slow/Moderate)Medium

Troubleshooting Guide (Scenario-Based)

Issue A: "I lost the Iodine at C3 unexpectedly."

Diagnosis: Protodeiodination.

  • Cause: The C3-I bond is weak. If you are using a base in the presence of a reducing agent (or even prolonged heating in alcohol), the iodine can be replaced by hydrogen.

  • The Mechanism: Base-mediated dehalogenation often proceeds via a radical pathway or inadvertent metal-halogen exchange if trace metals are present.

  • Solution:

    • Exclude light (wrap flasks in foil).

    • Avoid strong reducing environments.

    • If performing a coupling, ensure the catalyst turnover is fast to prevent the oxidative addition complex from stagnating and undergoing side reactions.

Issue B: "The Phenylsulfonyl group fell off during my coupling reaction."

Diagnosis: Unintended Hydrolysis (Deprotection).

  • Cause: You likely used a hydroxide base (NaOH) or a carbonate base in a wet alcoholic solvent at high temperatures. The electron-withdrawing nature of the sulfonyl group makes the sulfur atom electrophilic.

  • The Mechanism: Nucleophilic attack at the sulfur atom releases the indole anion.

  • Solution:

    • Switch to anhydrous mild bases like

      
       or 
      
      
      
      .
    • Change solvent to aprotic polar solvents (DMF, DMA, or 1,4-Dioxane).

    • Keep water content controlled (use strictly stoichiometric water if required for boronic acid activation).

Issue C: "I cannot get the C7-Bromine to react."

Diagnosis: Reactivity Mismatch.

  • Cause: The C3-Iodine is significantly more reactive than the C7-Bromine. Standard catalytic systems will exclusively target C3 first. Furthermore, the C7 position is sterically hindered by the peri-interaction with the

    
    -sulfonyl group.
    
  • Solution:

    • Sequential Approach: You must couple at C3 first. The C3-I bond undergoes oxidative addition much faster.

    • Forcing Conditions: To react at C7, you typically need to remove the C3-I (or couple it) and potentially remove the bulky

      
      -SO
      
      
      
      Ph group to relieve steric strain, although specialized ligands (e.g., Buchwald ligands) can achieve C7 coupling on the protected indole.

Visualizing the Chemistry

Diagram 1: Reactivity & Stability Decision Tree

This flowchart guides you through the consequences of exposing the substrate to various basic conditions.

StabilityTree Start 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole + BASE BaseType Select Base Type Start->BaseType WeakBase Weak/Mild Base (K2CO3, Cs2CO3, Et3N) BaseType->WeakBase StrongNu Strong Nucleophile (NaOH, NaOMe, TBAF) BaseType->StrongNu Lithium Organolithium (n-BuLi, t-BuLi) BaseType->Lithium Condition1 Anhydrous / Aprotic (DMF, Dioxane) WeakBase->Condition1 Standard Condition2 Protic / Aqueous (MeOH, H2O, Heat) WeakBase->Condition2 Prolonged Reflux ResultDeprot DEPROTECTION Loss of N-SO2Ph StrongNu->ResultDeprot Rapid Reaction ResultExchange METAL-HALOGEN EXCHANGE Li/I Exchange at C3 Lithium->ResultExchange -78°C ResultStable STABLE Safe for C3 Coupling Condition1->ResultStable Condition2->ResultDeprot

Caption: Decision tree predicting the chemical fate of the substrate based on base selection and reaction conditions.

Diagram 2: Orthogonal Functionalization Logic

Understanding the order of operations is vital for this scaffold.

ReactivityOrder Substrate 7-Bromo-3-iodo-1-(phenylsulfonyl)indole Step1 Step 1: C3 Coupling (Suzuki/Sonogashira) Substrate->Step1 High Reactivity (C-I) Step2 Step 2: C7 Coupling (Requires active catalyst) Step1->Step2 Lower Reactivity (C-Br) Note NOTE: Deprotection can be done before Step 2 if sterics hinder C7 access Step1->Note Step3 Step 3: Deprotection (Removal of N-SO2Ph) Step2->Step3 Final Step

Caption: Recommended workflow for orthogonal functionalization to avoid side reactions.

Standard Operating Protocols (SOPs)

Protocol 1: Safe Suzuki Coupling at C3

Objective: Functionalize the C3 position without removing the protecting group or affecting the C7-Bromine.

  • Setup: In a glovebox or under Argon, charge a flask with the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Catalyst (e.g.,

    
    , 5 mol%).
    
  • Base Addition: Add

    
      (2.0 equiv) or 
    
    
    
    (2.0 equiv). Avoid Hydroxides.
  • Solvent: Add degassed 1,4-Dioxane/Water (9:1 ratio). The small amount of water activates the boronic acid but is generally insufficient to hydrolyze the sulfonyl group at moderate temps.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

    • Note: If the reaction requires >100°C, switch to anhydrous conditions (Dioxane/DMF) to prevent hydrolysis.

Protocol 2: Controlled Deprotection (N-Desulfonylation)

Objective: Remove the phenylsulfonyl group to regenerate the free indole (N-H).

  • Reagent: Dissolve substrate in MeOH/THF (1:1).

  • Base: Add Cs

    
    CO
    
    
    
    (3.0 equiv) or NaOH (5.0 equiv, 2M aqueous solution).
  • Conditions:

    • Method A (Mild): Stir at Reflux with Carbonate. Slower, but safer for sensitive groups.

    • Method B (Fast): Stir at 60°C with NaOH. Fast, but check compatibility with other esters/halogens.

  • Monitoring: The product (N-H indole) will be significantly more polar on TLC.

  • Quench: Neutralize with dilute HCl or NH

    
    Cl solution immediately upon completion to prevent side reactions.
    

References

  • Gribble, G. W. (2000). Indole Ring Synthesis: From Natural Products to Drug Discovery. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection for the Amino Group: Sulfonamides). Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.[4] (Foundational work on 3-iodoindole reactivity). Link

  • Beccalli, E. M., et al. (2007). Pd-catalyzed intramolecular cyclization of indolyl-3-alkynes. Tetrahedron. (Demonstrates stability of N-sulfonyl indoles in Pd-coupling). Link

  • Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley. (Details on halogen dance and reactivity of 3-iodoindoles). Link

Sources

Optimization

Technical Support Center: Palladium-Catalyzed Indole Reactions

A Guide to Minimizing By-product Formation for Researchers, Scientists, and Drug Development Professionals. Welcome to the technical support center for palladium-catalyzed indole reactions.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing By-product Formation for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for palladium-catalyzed indole reactions. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your reaction outcomes. As Senior Application Scientists, we understand the nuances of these powerful transformations and have compiled this guide based on established literature and practical field experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, common problems encountered during palladium-catalyzed reactions involving indole substrates. We focus on the "why" behind the problem and provide actionable, step-by-step solutions.

Question 1: I'm observing significant amounts of homocoupling of my boronic acid/ester in a Suzuki-Miyaura cross-coupling with an indole halide. What are the primary causes and how can I prevent this?

Answer:

Homocoupling of the boronic acid reagent (to form a biaryl by-product) is a classic and frustrating side reaction in Suzuki-Miyaura couplings. Its formation is often indicative of a catalytic cycle that is either too slow in the transmetalation or reductive elimination step, or where competing side reactions are kinetically favored.

Root Causes & Mechanistic Insights:

  • Slow Transmetalation: If the transfer of the organic group from boron to the palladium center is slow, the palladium(0) species can react with another molecule of the organoboron reagent, leading to homocoupling.

  • Oxidative Homocoupling: The presence of oxygen can promote the oxidative homocoupling of boronic acids. It is crucial to ensure the reaction is performed under strictly anaerobic conditions.

  • Hydrolytic Deborylation: Boronic acids can be susceptible to hydrolysis, especially at elevated temperatures, leading to the formation of arenes and boric acid. This depletes the active coupling partner and can contribute to other side reactions.

Troubleshooting Workflow & Protocol:

Here is a systematic approach to diagnose and solve the homocoupling issue:

G start Problem: Boronic Acid Homocoupling degas Step 1: Rigorous Degassing (Ar sparging, Freeze-Pump-Thaw) start->degas Initial Check ligand Step 2: Ligand Modification (e.g., SPhos, XPhos) degas->ligand If problem persists base Step 3: Base Optimization (Weaker base, e.g., K3PO4 vs. Cs2CO3) ligand->base If problem persists success Success: Minimized Homocoupling ligand->success Often sufficient temp Step 4: Temperature Control (Lower temperature) base->temp If problem persists base->success Often sufficient boron Step 5: Boron Reagent Stoichiometry (Slight excess, e.g., 1.1-1.2 equiv.) temp->boron Fine-tuning boron->success

Caption: Troubleshooting workflow for boronic acid homocoupling.

Experimental Protocol: Ligand Screening for Suppression of Homocoupling

  • Setup: In parallel reaction vials under an inert atmosphere (glovebox or Schlenk line), add your indole halide (1.0 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate base (e.g., K₃PO₄, 2.0 equiv.).

  • Ligand Addition: To each vial, add a different electron-rich, bulky phosphine ligand (e.g., SPhos, RuPhos, XPhos, cataCXium A; 4 mol%). These ligands are known to accelerate reductive elimination, which can outcompete the pathways leading to homocoupling.

  • Reagent Addition: Add the boronic acid/ester (1.2 equiv.) and the degassed solvent.

  • Reaction: Stir the reactions at a controlled temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare the ratio of the desired product to the homocoupled by-product across the different ligands to identify the optimal choice for your specific substrate.

ParameterCondition A (Initial)Condition B (Optimized)Rationale
Ligand PPh₃SPhosBulky, electron-rich ligands accelerate reductive elimination.
Base Cs₂CO₃K₃PO₄A weaker base can sometimes suppress side reactions.
Degassing N₂ purgeFreeze-Pump-Thaw (3x)Ensures rigorous exclusion of oxygen.
Temperature 100 °C80 °CLower temperatures can reduce the rate of side reactions.
Question 2: In my Buchwald-Hartwig amination of a haloindole, I'm observing significant hydrodehalogenation (replacement of the halide with hydrogen). What causes this and how can I minimize it?

Answer:

Hydrodehalogenation is a common side reaction in many cross-coupling reactions, including Buchwald-Hartwig amination. It arises from the interception of the catalytic cycle by a hydrogen source, leading to the formation of a C-H bond instead of the desired C-N bond.

Root Causes & Mechanistic Insights:

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, the palladium amide intermediate can undergo β-hydride elimination to form an enamine and a palladium hydride species. This palladium hydride can then reductively eliminate with the indole to cause hydrodehalogenation.

  • Protonolysis of Pd(0): Trace water or other protic impurities can protonate the Pd(0) catalyst, leading to hydride intermediates that facilitate the side reaction.

  • Reaction with Base/Solvent: Certain bases or solvents can act as hydride donors, especially at elevated temperatures.

Troubleshooting and Mitigation Strategies:

G start Problem: Hydrodehalogenation ligand Step 1: Ligand Choice (Josiphos, BrettPhos) start->ligand Key factor base Step 2: Base Selection (LHMDS, K3PO4) ligand->base If problem persists success Success: Minimized Hydrodehalogenation ligand->success Often most effective solvent Step 3: Solvent Purity (Anhydrous, degassed) base->solvent Ensure quality base->success Synergistic with ligand temp Step 4: Lower Temperature solvent->temp If possible temp->success

Caption: Decision tree for minimizing hydrodehalogenation.

  • Ligand Selection is Critical: The choice of ligand has the most significant impact. Ligands like Josiphos or BrettPhos have been specifically designed to promote the desired C-N reductive elimination over competing pathways. They create a steric environment around the palladium center that disfavors the formation of hydride intermediates.

  • Base and Solvent Choice: Use a non-nucleophilic, strong base like LHMDS or K₃PO₄. Ensure your solvent is anhydrous and thoroughly degassed. Toluene or dioxane are common choices.

  • Temperature Control: If possible, run the reaction at the lowest temperature that still affords a reasonable reaction rate. This can often temper the rate of side reactions more than the desired coupling.

Frequently Asked Questions (FAQs)

Q1: What is the role of additives like phosphine oxides or salts (e.g., LiCl) in my palladium-catalyzed indole reactions?

A1: Additives can play several crucial roles. Phosphine oxides, often present as impurities in phosphine ligands, can sometimes act as ligands themselves or influence the aggregation state of the catalyst. Salts like LiCl can break up palladium-halide bridges in catalyst precursors, leading to more active monomeric species in solution. They can also assist in the transmetalation step of Suzuki couplings by facilitating the transfer of the organic group from boron to palladium.

Q2: I'm attempting a C-H functionalization on the indole C2 position, but I'm getting a mixture of C2 and C3 isomers. How can I improve regioselectivity?

A2: Achieving high regioselectivity in indole C-H functionalization is a significant challenge. The outcome is a delicate balance of electronic and steric factors.

  • Directing Groups: The most reliable strategy is to use a directing group on the indole nitrogen (N1). Groups like pyridyl (e.g., N-picolinamide) can coordinate to the palladium center, directing the C-H activation to the C2 position via the formation of a stable palladacycle intermediate.

  • Ligand Control: In the absence of a strong directing group, ligand choice becomes paramount. Bulky ligands can sterically hinder approach to the C3 position, favoring C2 functionalization.

  • Oxidant and Solvent: The choice of oxidant and solvent can also influence the electronic environment and, consequently, the regioselectivity. Screening different conditions is often necessary.

Q3: My palladium catalyst appears to be decomposing (forming palladium black) before the reaction is complete. What can I do?

A3: Catalyst decomposition into palladium black is a sign of an unstable catalytic species, often Pd(0), aggregating and falling out of the catalytic cycle.

  • Ligand-to-Metal Ratio: Ensure you have a sufficient excess of the phosphine ligand (a Pd:Ligand ratio of 1:2 to 1:4 is common). The ligand stabilizes the Pd(0) species and prevents aggregation.

  • Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature.

  • Substrate Purity: Impurities in your starting materials can sometimes poison the catalyst. Ensure your indole and coupling partner are pure.

  • Choice of Precursor and Ligand: Some ligand/precursor combinations are inherently more stable than others. For example, pre-formed palladium-phosphine complexes can sometimes offer greater stability than generating the active catalyst in situ.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Recent Advances in the Buchwald-Hartwig Amination Source: Chemical Reviews URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]

  • Title: Palladium-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: A Critical Review Source: Chemical Reviews URL: [Link]

  • Title: Transition-Metal-Catalyzed C-H Activation Reactions: A New Strategy for Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]

Troubleshooting

Technical Support Center: Recrystallization of Poly-halogenated Indoles

Welcome to the technical support center for the recrystallization of poly-halogenated indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of poly-halogenated indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique class of compounds. The principles outlined here are grounded in established crystallographic and organic chemistry literature, combined with practical, field-proven insights to enhance your experimental success.

Introduction: The Unique Challenge of Poly-halogenated Indoles

Poly-halogenated indoles are a critical scaffold in medicinal chemistry and materials science. The presence of multiple halogen atoms (F, Cl, Br, I) significantly influences the molecule's electronic properties, lipophilicity, and, crucially, its intermolecular interactions. These interactions, including hydrogen bonding and the increasingly appreciated halogen bonding, dictate the compound's solubility and crystal packing behavior.[1][2][3] Consequently, recrystallization of these compounds can be non-trivial, often presenting challenges such as poor crystal formation, persistent impurities, and polymorphism.[4][5][6] This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental failures in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: Why did my poly-halogenated indole "oil out" instead of crystallizing upon cooling?

Underlying Cause: "Oiling out" occurs when the dissolved compound comes out of solution above its melting point, forming a liquid instead of a solid.[7] This is common when the solution is too concentrated, the cooling rate is too rapid, or the chosen solvent is a poor choice for the specific poly-halogenated indole. The high molecular weight and potential for strong intermolecular interactions in these compounds can exacerbate this issue.

Solutions:

  • Reduce the concentration: The most straightforward solution is to reheat the mixture until the oil redissolves and then add more hot solvent to decrease the concentration.

  • Slow down the cooling rate: Rapid cooling favors precipitation over crystallization. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can help achieve a slower cooling rate.

  • Optimize your solvent system: A single solvent may not be ideal. Consider using a mixed solvent system.[7][8][9][10] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid.[7][9] Reheat to clarify and then allow to cool slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level.[11] The microscopic scratches provide nucleation sites for crystal growth.

  • Introduce a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[11]

Question 2: My crystals are formed, but they are highly colored. How can I remove these colored impurities?

Underlying Cause: Colored impurities are common in organic synthesis and can arise from starting materials, side reactions, or degradation products.[12][13] Indoles, in particular, can be susceptible to oxidation, leading to colored byproducts.[14]

Solutions:

  • Activated Charcoal Treatment: Dissolve the impure solid in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.[13] The charcoal will adsorb the colored impurities.

  • Hot Filtration: After adding the charcoal, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[13][15] It is crucial to keep the solution hot during this step to prevent premature crystallization of your product in the filter paper.

  • Solvent Selection: Ensure the solvent used does not react with your compound to produce colored species.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the colored poly-halogenated indole in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • Allow the solution to cool slightly below its boiling point to prevent violent boiling when adding the charcoal.

  • Add a small amount of activated charcoal (a spatula tip is often sufficient for small-scale recrystallizations).

  • Gently swirl the flask and reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.

  • Allow the clear filtrate to cool slowly to induce crystallization.

Question 3: I have very low recovery of my purified crystals. What are the likely causes and how can I improve the yield?

Underlying Cause: Low recovery can result from several factors, including using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

Solutions:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.[12] Adding excess solvent will keep more of your product dissolved upon cooling. If you've added too much, you can carefully evaporate some of it.[11][16]

  • Prevent premature crystallization: During hot filtration, use a stemless funnel and pre-heat it with hot solvent to prevent the product from crystallizing in the funnel stem.[15]

  • Optimize the final cooling temperature: Cooling the solution in an ice-salt bath can further decrease the solubility of your compound and improve recovery.

  • Wash crystals with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[13][17]

Question 4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Underlying Cause: This is a common issue that can be caused by either using too much solvent or the solution being in a supersaturated state, requiring a trigger for nucleation.[11][16]

Solutions:

  • Induce Crystallization:

    • Scratching: As mentioned earlier, scratching the inner surface of the flask with a glass rod can provide nucleation sites.[11]

    • Seed Crystals: Add a small crystal of the pure compound.[11]

    • Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce the rod into the solution to provide seed crystals.[11]

  • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[11] Then, allow the solution to cool again.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Start: Impure Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration Insoluble Impurities? cool Slow Cooling dissolve->cool No Impurities charcoal Add Activated Charcoal (if colored impurities) dissolve->charcoal Colored? hot_filtration->cool crystals Crystal Formation cool->crystals collect Collect Crystals (Vacuum Filtration) crystals->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end charcoal->hot_filtration

Caption: A generalized workflow for the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of poly-halogenated indoles?

The principle of "like dissolves like" is a good starting point.[12] Given the aromatic and halogenated nature of these compounds, solvents with moderate to low polarity are often suitable. The presence of the indole N-H group can also allow for hydrogen bonding.

Solvent ClassExamplesRationale
Alcohols Ethanol, MethanolCan engage in hydrogen bonding with the indole N-H. Often used in mixed solvent systems with water.[8][18]
Halogenated Solvents Dichloromethane, ChloroformSimilar polarity to the solute, but their high volatility can sometimes lead to rapid crystallization and smaller crystals.
Aromatic Hydrocarbons Toluene, XyleneGood for dissolving aromatic compounds. Their higher boiling points allow for a wide temperature range for crystallization.
Esters Ethyl AcetateA moderately polar solvent that is often a good starting point for a wide range of organic compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Can be effective, especially in mixed solvent systems with non-polar solvents like hexanes.[18]
Ketones AcetoneA polar aprotic solvent that can be a good choice.[18]

It is highly recommended to perform small-scale solubility tests with a few milligrams of your compound in different solvents to identify the most suitable one. [16]

Q2: How does the type and position of halogens affect solvent choice?

The increasing size and polarizability of halogens (F < Cl < Br < I) can influence intermolecular interactions, including halogen bonding, which can affect solubility.[2][19][20] Compounds with multiple iodine atoms, for instance, may exhibit stronger halogen bonding, potentially requiring more polarizable solvents for dissolution. The position of the halogens on the indole ring also plays a role in the molecule's overall dipole moment and crystal packing, which in turn affects its solubility.[1]

Q3: Can I use a mixed solvent system? If so, how do I choose the solvent pair?

Yes, mixed solvent systems are often very effective when a single suitable solvent cannot be found.[7][8][9][10]

Choosing a Solvent Pair:

  • Find a "good" solvent in which your compound is highly soluble, even at room temperature.

  • Find a "poor" solvent (antisolvent) in which your compound is sparingly soluble, even at high temperatures.

  • The two solvents must be miscible with each other.[7]

Common Miscible Pairs:

  • Ethanol/Water

  • Ethyl Acetate/Hexane

  • Toluene/Heptane

  • Acetone/Water

  • Dichloromethane/Hexane

Decision Tree for Solvent Selection

Solvent_Selection start Start: Small-Scale Solubility Tests test_hot Is the compound soluble in the hot solvent? start->test_hot test_cold Is the compound insoluble or sparingly soluble in the cold solvent? test_hot->test_cold Yes find_pair Find a Miscible Pair: 'Good' and 'Poor' Solvents test_hot->find_pair No single_solvent Use as a Single Solvent test_cold->single_solvent Yes test_cold->find_pair No mixed_solvent Use as a Mixed Solvent System find_pair->mixed_solvent reject Reject Solvent find_pair->reject No Miscible Pair Found

Caption: A decision-making flowchart for selecting a recrystallization solvent.

Q4: What are common impurities in poly-halogenated indole synthesis that I should be aware of?

Impurities can originate from starting materials or side reactions during synthesis. Common synthetic routes for indoles, such as the Fischer indole synthesis, can lead to various byproducts.[21] For halogenated indoles, impurities could include:

  • Incompletely halogenated or over-halogenated species: Depending on the halogenation method.

  • Regioisomers: Halogenation might occur at different positions on the indole ring.

  • Oxidation products: Indoles can be sensitive to air and light, leading to oxidized impurities.[14]

  • Starting materials and reagents: Unreacted starting materials or residual catalysts.

  • Dehalogenated products: Under certain reaction conditions, especially reductive ones, loss of a halogen atom can occur.[22]

Recrystallization is effective at removing impurities that have different solubility profiles from your target compound.[10][17]

Q5: My compound seems to exist in different crystalline forms (polymorphs). How does this affect recrystallization?

Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[4][5][6] These different forms can have distinct physical properties, including solubility, melting point, and stability. The formation of a particular polymorph can be influenced by factors such as the solvent, cooling rate, and temperature.[5] If you suspect polymorphism, it is crucial to control your recrystallization conditions carefully to ensure you consistently obtain the desired form. Characterization techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify and differentiate polymorphs.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • Shukla, R., Singh, P., Panini, P., & Chopra, D. (2018). Similarities and differences in the crystal packing of halogen-substituted indole derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 4), 376–384. [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Crystallization purification of indole. (2012). ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Processes for production of indole compounds. (2011). Google Patents.
  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2021). MDPI. Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. [Link]

  • Nichols, L. (2022). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

  • Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Crystal polymorphism. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization Solvents. (n.d.). Harvard University. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]

  • The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. (2024). IUCr. Retrieved from [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry, 7, 57–63. [Link]

  • I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. (2019). MDPI. Retrieved from [Link]

  • Open questions in organic crystal polymorphism. (2020). Nature Communications, 11(1), 5245. [Link]

  • Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega, 5(28), 17141–17151. [Link]

  • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. (2024). MDPI. Retrieved from [Link]

  • Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. (2020). Pharmaceutics, 12(5), 456. [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. (2017). Indian Academy of Sciences. Retrieved from [Link]

  • What do common indole impurities look like? (2017). ResearchGate. Retrieved from [Link]

  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. (2021). ACS Omega, 6(25), 16301–16309. [Link]

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. (2016). Crystals, 6(1), 10. [Link]

  • Halosulfenylation of Indoles. (2025). Chemical Review and Letters. Retrieved from [Link]

  • Green oxidation of indoles using halide catalysis. (2013). Nanyang Technological University. Retrieved from [Link]

  • Problems with Fischer indole synthesis. (2021). Reddit. Retrieved from [Link]

  • Halogen-Bonded Co-Crystals of Aromatic N-oxides: Polydentate Acceptors for Halogen and Hydrogen Bonds. (2017). ResearchGate. Retrieved from [Link]

  • Syllabus for Chemistry (SCQP08). (2025). National Testing Agency. Retrieved from [Link]

Sources

Optimization

Controlling regioselectivity in 3,7-dihaloindole functionalization

To: Research Team From: Senior Application Scientist, Chemical Biology & Synthesis Support Subject: Technical Guide: Controlling Regioselectivity in 3,7-Dihaloindole Functionalization Introduction: The 3,7-Dihaloindole C...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Chemical Biology & Synthesis Support Subject: Technical Guide: Controlling Regioselectivity in 3,7-Dihaloindole Functionalization

Introduction: The 3,7-Dihaloindole Challenge

The 3,7-dihaloindole scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., substituted indolocarbazoles) and natural product synthesis. However, it presents a classic regioselectivity paradox:

  • C3 (Pyrrolic): Electron-rich, naturally nucleophilic (susceptible to

    
    ), but chemically "stubborn" in metal-catalyzed cross-couplings due to the high electron density resisting oxidative addition by Pd(0).
    
  • C7 (Benzenoid): Electron-deficient relative to C3, sterically sensitive (ortho to N), and highly responsive to Directed Ortho Metalation (DoM).

This guide provides a troubleshooting framework to control which halogen reacts first. We move beyond "trial and error" by leveraging electronic bias , protecting group sterics , and halogen disparity .

Module 1: The Hierarchy of Reactivity (The "Rules of Engagement")

Before adding reagents, you must diagnose the intrinsic bias of your substrate. In a competition between C3 and C7 halogens, the outcome is dictated by the mechanism of the reaction (Nucleophilic vs. Electrophilic metal species).

Table 1: Intrinsic Reactivity Preferences
Reaction ClassActive SpeciesPreferred Site (3,7-dibromo)Mechanistic Driver
Suzuki/Buchwald (Pd) Pd(0) (Nucleophilic)C7 (Major) C7 is more electron-deficient (benzenoid) than C3 (pyrrolic). Pd(0) inserts faster into the C7-Br bond.
Lithium-Halogen Exchange

-BuLi /

-BuLi
C7 (Major) CIPE (Complex Induced Proximity Effect). The indole Nitrogen (if deprotonated or coordinating) directs Li to the ortho-C7 position.
Heck Reaction Pd(0)C7 (Major) Similar to Suzuki; oxidative addition prefers the electron-poor ring.

(Electrophilic Subst.)

C3 C3 is the most nucleophilic site. Note: This applies to C-H activation, not C-Halogen coupling.

Module 2: Controlling Selectivity via "Control Knobs"

Knob 1: The Halogen Dance (Mixed Halogens)

If you require C3-selectivity first , you cannot rely on 3,7-dibromoindole (which favors C7). You must break the symmetry using bond dissociation energies (BDE).

  • Protocol: Use 3-iodo-7-bromoindole .

  • Why: The C-I bond (weak, long) undergoes oxidative addition orders of magnitude faster than C-Br.

  • Outcome: Pd-catalyzed coupling occurs exclusively at C3 (the Iodide) leaving C7-Br intact.

Knob 2: The N-Protecting Group Switch

The group on the indole nitrogen is the "steering wheel" for C7 reactivity.

  • N-H (Free Indole):

    • Lithiation: Treatment with

      
      -BuLi (2 equiv) generates the N-Li species. The Lithium atom coordinates with the C7-Br, directing exchange to C7 .
      
    • Suzuki:[1][2][3][4][5] Often yields mixtures or C7 products due to catalyst coordination to the free amine.

  • N-SEM / N-MOM (Coordinating Groups):

    • Lithiation: The oxygen atoms in the protecting group coordinate Lithium, strictly enforcing C7-selectivity via the Directed Ortho Metalation (DoM) pathway.

  • N-TIPS / N-Boc (Bulky/Electron-Withdrawing):

    • Suzuki:[1][2][3][4][5] N-Boc withdraws electron density from the pyrrole ring, making C3 more susceptible to oxidative addition than usual, but C7 often remains the kinetic favorite.

    • Lithiation: Bulky groups (TIPS) block C7, potentially forcing reactivity to C3 or causing decomposition (benzyne formation).

Module 3: Troubleshooting Guide & FAQs

Scenario A: "I need to functionalize C7, but the reaction is sluggish or stalling."
  • Diagnosis: The C7 position is sterically hindered by the N-substituent and the C6 proton.

  • Solution:

    • Switch Ligand: Move to Buchwald biaryl phosphines (e.g., XPhos, RuPhos). These are designed to facilitate oxidative addition at hindered positions.

    • Base Choice: Use Cs₂CO₃ or K₃PO₄ (anhydrous) instead of aqueous bases to prevent protodeboronation of the boronic acid, which is common with slow couplings.

    • Temperature: C7 coupling often requires elevated temperatures (80–100°C) compared to C2/C3.

Scenario B: "I am getting a mixture of C3 and C7 products with 3,7-dibromoindole."
  • Diagnosis: The electronic difference between C3 and C7 is not large enough to overcome the high activity of your catalyst (e.g., Pd(dppf)Cl₂ is too "hot").

  • Solution:

    • Cool Down: Lower the temperature to room temperature.

    • Ligand Control: Use a less electron-rich ligand (e.g., PPh₃ ) which is more sensitive to electronic differences than alkyl-phosphines.

    • Switch Substrate: Synthesize 3-iodo-7-bromoindole . This is the only way to guarantee >95:5 selectivity for C3.

Scenario C: "My Lithium-Halogen exchange at C7 yielded the protonated product (H) instead of the electrophile (E)."
  • Diagnosis: "Internal Quench." The C7-Li species is extremely basic and likely deprotonated your electrophile (if it has acidic protons) or grabbed a proton from the solvent/protecting group.

  • Solution:

    • Temperature: Ensure the exchange is performed at -78°C .

    • Electrophile: Ensure your electrophile (e.g., aldehyde, DMF) is dry and added quickly.

    • Protecting Group: If using N-Boc, the C7-Li can attack the Boc carbonyl (anionic migration). Switch to N-SEM or N-Tosyl .

Module 4: Decision Pathways (Visualized)

The following diagram illustrates the decision logic for selecting reagents based on your target position.

G Start Start: 3,7-Dihaloindole Target Which Position First? Start->Target TargetC3 Target: C3 Position Target->TargetC3 TargetC7 Target: C7 Position Target->TargetC7 CheckHalogen Check Halogens TargetC3->CheckHalogen MethodC7 Method Selection TargetC7->MethodC7 Mixed 3-Iodo-7-Bromo CheckHalogen->Mixed Substrate is... DiBromo 3,7-Dibromo CheckHalogen->DiBromo Substrate is... SolC3_1 Suzuki Coupling (Pd favors I > Br) >95% C3 Selectivity Mixed->SolC3_1 SolC3_2 STOP: Very Difficult C7 is naturally favored. Switch to 3-Iodo analog. DiBromo->SolC3_2 SuzukiC7 Suzuki Coupling (Pd favors C7-Br > C3-Br) Use bulky ligand (XPhos) MethodC7->SuzukiC7 C-C Bond Formation LiExchange Li-Halogen Exchange (Requires N-Directing Group) N-SEM or N-Li directs to C7 MethodC7->LiExchange Electrophile Quench

Caption: Decision matrix for regioselective functionalization of 3,7-dihaloindoles based on halogen identity and target site.

Module 5: Validated Experimental Protocols

Protocol 1: C7-Selective Suzuki Coupling (from 3,7-Dibromoindole)

Target: Functionalization of the benzene ring while leaving the pyrrole bromide intact.

  • Reagents: 3,7-Dibromo-N-tosylindole (1.0 eq), Arylboronic acid (1.1 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (3.0 eq).

  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Degas solvents thoroughly (Argon sparge, 15 min).

    • Mix Pd and Ligand in toluene for 10 min to form the active catalyst.

    • Add substrate, boronic acid, and base.[4][6]

    • Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC. The C7 product usually runs slightly lower than the starting material. Stop before C3 begins to couple.

  • Note: The N-Tosyl group pulls electron density, slightly activating C3, so monitoring is crucial. For N-H indoles, C7 selectivity is often higher but yields are lower.

Protocol 2: C3-Selective Coupling (Using 3-Iodo-7-bromoindole)

Target: Functionalization of the pyrrole ring while preserving the C7 handle.

  • Reagents: 3-Iodo-7-bromo-N-protected-indole (1.0 eq), Boronic acid (1.05 eq), Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: DME/Water (2:1).

  • Procedure:

    • Run at Room Temperature (20–25°C).

    • The C-I bond is so reactive that oxidative addition occurs immediately.

    • Reaction is typically complete in <1 hour.

    • The C7-Br bond remains >98% intact under these mild conditions.

References

  • Regioselective Suzuki Couplings of Polyhaloheteroaromatics Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry Key Finding: In polyhalogenated heterocycles, oxidative addition generally favors the more electron-deficient position (benzenoid C7) over the electron-rich position (pyrrolic C3) when halogens are identical. URL:[Link]

  • Transition-Metal-Catalyzed Site-Selective C7-Functionalization of Indoles Source:Chemical Communications Key Finding: Detailed review of C7 functionalization strategies, emphasizing the difficulty of C7 access without directing groups or specific halogen handles due to the inherent C2/C3 reactivity of the indole core. URL:[Link]

  • Lithium–Halogen Exchange and CIPE Source:Wikipedia / General Organic Chemistry Principles Key Finding: Lithium-halogen exchange is kinetically controlled and directed by coordination to heteroatoms (N-Li or N-Protecting Groups), favoring the ortho-C7 position in indoles. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: National Institutes of Health (NIH) / PMC Key Finding: Discusses the compatibility of unprotected indoles in Suzuki coupling and the reactivity trends of halo-indoles. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H and 13C NMR Interpretation of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole . It is designed for medicinal chemists and structural biologists requiring rigorous v...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole . It is designed for medicinal chemists and structural biologists requiring rigorous verification of this scaffold, which is frequently used as an intermediate in the synthesis of selective serotonin receptor ligands and antiviral agents.

Executive Summary & Structural Context

The molecule comprises an indole core functionalized at three critical positions:[1][2][3][4]

  • N1-Phenylsulfonyl: A strong electron-withdrawing group (EWG) that protects the nitrogen and significantly deshields the H2 proton and the indole benzene ring via anisotropy.

  • C3-Iodine: A heavy halogen introduced for cross-coupling (e.g., Suzuki-Miyaura). Its presence is diagnostically confirmed by a dramatic upfield shift of the C3 carbon (Heavy Atom Effect).

  • C7-Bromine: A halogen providing orthogonal reactivity. It creates steric crowding near the sulfonyl group, influencing the rotameric stability of the N-S bond.

Comparative Profile: Target vs. Precursors

The interpretation relies on distinguishing the target from its immediate precursors: 7-bromoindole and 7-bromo-1-(phenylsulfonyl)indole.

Feature7-Bromoindole1-(Phenylsulfonyl)-7-bromoindoleTarget: 3-Iodo Analog
H3 Proton Doublet (~6.5 ppm)Doublet (~6.7 ppm)Absent (Substituted)
H2 Proton ~7.2 ppm~7.9–8.0 ppm (Deshielded)~8.1–8.3 ppm (Singlet)
C3 Carbon ~103 ppm~108 ppm~60–70 ppm (Shielded)

Experimental Synthesis & Sample Preparation

To ensure the NMR data corresponds to the correct species, the following synthesis and preparation workflow is recommended. This protocol minimizes the common impurity of 3,3-diiodo species.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 7-Bromoindole Step1 Sulfonylation (PhSO2Cl, NaH, DMF) Start->Step1 Protection Inter 1-(Phenylsulfonyl)-7-bromoindole Step1->Inter Step2 Iodination (NIS, CH3CN, 0°C) Inter->Step2 Electrophilic Sub. Target 7-Bromo-3-iodo-1- (phenylsulfonyl)-1H-indole Step2->Target Product

Figure 1: Step-wise synthesis to generate the analytical standard. Using N-iodosuccinimide (NIS) is preferred over


 to prevent over-iodination.
NMR Acquisition Parameters
  • Solvent:

    
     (Preferred for resolution) or 
    
    
    
    (if solubility is poor). Note: Shifts reported below are in
    
    
    .
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K.[5]

1H NMR Interpretation (400 MHz, CDCl3)

The proton spectrum is characterized by the loss of the H3 signal and the distinct deshielding of H2.

Assignment Logic
  • H2 (Singlet, ~8.15 ppm): The most diagnostic proton. It appears as a sharp singlet. It is significantly deshielded by the adjacent electron-withdrawing sulfonyl group and the iodine at C3.

  • Phenylsulfonyl Group (Multiplets, 7.5–8.0 ppm):

    • Ortho (2H): Doublet, ~7.90 ppm.[4][6] Deshielded by the sulfonyl group.

    • Para (1H): Triplet, ~7.60 ppm.[4][6][7][8][9][10]

    • Meta (2H): Triplet, ~7.50 ppm.[3][4][6][7][9]

  • Indole Benzenoid Ring (H4, H5, H6):

    • H4 (Doublet): ~7.4–7.5 ppm.[3][4]

    • H5 (Triplet/dd): ~7.1–7.2 ppm.[3][4][11]

    • H6 (Doublet/dd): ~7.6 ppm.[4][8] Note: H6 is often deshielded relative to H5 due to the proximity of the sulfonyl group, though less than H2.

Comparative Data Table
Proton PositionMultiplicityChemical Shift (

, ppm)
Mechanistic Explanation
H2 s (1H) 8.10 – 8.25 Deshielded by N-SO2 and C3-Iodine; loss of coupling to H3.
H3 -Absent Substituted by Iodine.[2][3][10]
Ph-SO2 (Ortho) d (2H)7.85 – 7.95Ortho to sulfonyl EWG; anisotropic deshielding.
H4 d (1H)7.45 – 7.55Typical aromatic doublet.
H5 t (1H)7.15 – 7.25Pseudo-triplet (dd) due to coupling with H4 and H6.
H6 d (1H)7.55 – 7.65Adjacent to C7-Br; slightly deshielded by N-SO2.

13C NMR Interpretation (100 MHz, CDCl3)

The Carbon-13 spectrum provides the definitive proof of structure via the Heavy Atom Effect on C3.

Key Diagnostic Signals
  • C3 (C-I): The "Upfield" Anomaly: Normally, aromatic carbons appear between 110–140 ppm. However, carbon attached to Iodine experiences a significant shielding effect (Heavy Atom Effect), shifting it upfield to 60–75 ppm . This is the "smoking gun" for successful iodination.

  • C7 (C-Br): Carbon attached to Bromine typically appears around 105–110 ppm , distinct from the C-I signal.

  • Carbonyl/Sulfonyl Carbons: The quaternary carbons of the sulfonyl group and the indole junction (C3a, C7a) appear in the 135–140 ppm range.

Assignment Logic (DOT Visualization)

NMRLogic Spectrum 13C Spectrum Peaks HighField High Field (60-80 ppm) Spectrum->HighField MidField Mid Field (100-130 ppm) Spectrum->MidField LowField Low Field (135+ ppm) Spectrum->LowField C3 C3-Iodine (Diagnostic) HighField->C3 Heavy Atom Effect C7 C7-Bromine MidField->C7 CH Aromatic C-H MidField->CH Quat Quaternary C-N / S-Ph LowField->Quat

Figure 2: Decision tree for assigning 13C signals based on electronic effects.

Troubleshooting & Impurities

When analyzing the spectrum, look for these common issues:

  • Starting Material (1-(phenylsulfonyl)-7-bromoindole): Look for a doublet at ~6.7 ppm (H3). If present, the reaction is incomplete.

  • Succinimide: If NIS was used, a singlet at ~2.8 ppm indicates residual succinimide by-product.

  • Water: In

    
    , a broad singlet at ~1.56 ppm indicates wet solvent/sample.
    

References

  • Synthesis of 3-Iodoindoles via NIS

    • Title: Regioselective C3-Iodination of Indoles.[3]

    • Source:Journal of Organic Chemistry / NIH PubMed Central.
    • Link:

  • General Indole NMR Data

    • Title: 1H and 13C NMR Chemical Shifts of Substituted Indoles.[3][4][8][12]

    • Source:Magnetic Resonance in Chemistry.
    • Link:

  • Heavy Atom Effect in 13C NMR

    • Title: Carbon-13 NMR Spectroscopy: Heavy
    • Source:University of Aberdeen / Organic Structure Analysis.
    • Link:

  • 7-Bromoindole Characterization

    • Title: 7-Bromoindole Product Specification & Safety.

    • Source:Sigma-Aldrich.
    • Link:

Sources

Comparative

Comparative Yield Analysis of Protecting Groups on 7-Bromo-3-iodoindole: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the strategic selection of a nitrogen-protecting group for the indole nucleus is a critical decision that can significantly impact the efficiency and su...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a nitrogen-protecting group for the indole nucleus is a critical decision that can significantly impact the efficiency and success of a synthetic route. The inherent reactivity of the indole NH proton necessitates its protection to prevent unwanted side reactions during subsequent functionalization. This is particularly crucial for complex scaffolds such as 7-bromo-3-iodoindole, a versatile building block where both the C3 and C7 positions are primed for diverse cross-coupling reactions.

This guide provides an in-depth comparative analysis of the yields and practical considerations for four commonly employed protecting groups for the indole nitrogen of 7-bromo-3-iodoindole: tert-butyloxycarbonyl (Boc), tosyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and p-methoxybenzyl (PMB). The insights presented herein are grounded in experimental data from peer-reviewed literature to empower chemists to make informed decisions for their specific synthetic challenges.

The Strategic Importance of N-Protection on 7-Bromo-3-iodoindole

The 7-bromo-3-iodoindole scaffold is a valuable starting material for the synthesis of complex molecules due to the differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive, allowing for selective functionalization at the C3 position, followed by subsequent modification at the C7 position. However, the acidic proton on the indole nitrogen can interfere with many organometallic reagents and basic reaction conditions used in these transformations. N-protection mitigates this issue and can also influence the electronic properties and solubility of the indole, further impacting downstream reactivity.

The choice of an appropriate protecting group is therefore a multi-faceted decision, balancing the ease and yield of its installation and removal with its stability to various reaction conditions.

Comparative Analysis of Protecting Group Yields

The following table summarizes the reported yields for the protection of indoles with structural similarity to 7-bromo-3-iodoindole. Direct comparative studies on the target molecule are scarce; therefore, data from closely related substituted indoles are presented to provide a reasonable estimation of expected yields.

Protecting GroupReagents and ConditionsSubstrateReported Yield (%)Reference
Boc (Boc)₂O, DMAP, MeCN7-Methylindole85[1]
Ts TsCl, NaH, DMFIndole>95 (General procedure)Inferred from general knowledge
SEM SEMCl, NaH, DMF3-Iodo-7-methyl-2-piperidin-3-ylindole85[2]
PMB PMBCl, NaH, DMFIndole92[3]

Key Observations:

  • Boc Protection: The tert-butyloxycarbonyl group is a widely used protecting group due to its general stability and facile removal under acidic conditions. For a substituted indole like 7-methylindole, a high yield of 85% has been reported using standard conditions.[1] Given the electronic similarities, a comparable yield can be anticipated for 7-bromo-3-iodoindole.

  • SEM Protection: The 2-(trimethylsilyl)ethoxymethyl group is valued for its stability to a broad range of nucleophilic and basic conditions and its unique fluoride-mediated deprotection. A study on the closely related 3-iodo-7-methyl-2-piperidin-3-ylindole demonstrated an 85% yield for N-SEM protection, suggesting its suitability for sterically hindered and functionalized indoles.[2]

  • PMB Protection: The p-methoxybenzyl group offers an advantage in that it can be removed under oxidative conditions, providing an orthogonal deprotection strategy to acid-labile groups. The protection of indole with PMB chloride has been reported to proceed with a high yield of 92%.[3]

Selection Criteria and Downstream Compatibility

The optimal protecting group is not solely determined by the yield of its installation. Its compatibility with subsequent synthetic steps is paramount.

Caption: Decision workflow for selecting an indole N-protecting group.

  • For Suzuki, Stille, and other Palladium-Catalyzed Couplings: All four protecting groups are generally compatible with these reactions. The choice will depend on the specific reaction conditions, particularly the base and temperature employed. The electron-withdrawing nature of the tosyl group can sometimes influence the reactivity of the indole ring.

  • For Reactions Involving Strong Bases or Nucleophiles: The tosyl and SEM groups offer superior stability compared to the Boc and PMB groups.

  • For Multi-step Syntheses Requiring Orthogonal Deprotection: SEM and PMB are excellent choices. The SEM group can be selectively removed in the presence of acid- and base-labile groups using fluoride ions. The PMB group can be cleaved oxidatively with reagents like DDQ or CAN, leaving other protecting groups intact.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection of a generic indole substrate, which can be adapted for 7-bromo-3-iodoindole.

N-Boc Protection Protocol

Boc_Protection_Workflow start Start dissolve Dissolve indole in MeCN start->dissolve add_reagents Add DMAP (cat.) and (Boc)₂O dissolve->add_reagents stir Stir at room temperature add_reagents->stir workup Aqueous workup and extraction stir->workup purify Purify by column chromatography workup->purify end N-Boc-indole purify->end

Caption: Workflow for N-Boc protection of an indole.

  • Dissolution: Dissolve the indole (1.0 equiv) in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, and wash with a mild aqueous acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

N-Tosyl Protection Protocol
  • Deprotonation: To a solution of the indole (1.0 equiv) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Tosylation: After gas evolution ceases, add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography or recrystallization.

N-SEM Protection Protocol

SEM_Protection_Deprotection cluster_protection N-SEM Protection cluster_deprotection N-SEM Deprotection indole Indole deprotonation 1. NaH, DMF, 0 °C sem_addition 2. SEMCl n_sem_indole N-SEM-Indole deprotection_reagent TBAF, THF n_sem_indole->deprotection_reagent Deprotection deprotected_indole Indole deprotection_reagent->deprotected_indole

Caption: General scheme for N-SEM protection and deprotection.

  • Deprotonation: In an inert atmosphere, add NaH (1.2 equiv) to a solution of the indole (1.0 equiv) in anhydrous DMF at 0 °C.

  • SEMylation: After stirring for 30 minutes, add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 equiv) dropwise.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by flash chromatography.[2]

N-PMB Protection Protocol
  • Deprotonation: Add NaH (1.2 equiv) to a solution of the indole (1.0 equiv) in anhydrous DMF at 0 °C.

  • Alkylation: After 30 minutes, add p-methoxybenzyl chloride (PMBCl, 1.1 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir until complete.

  • Workup: Quench with water, extract the product, and wash the organic layers.

  • Purification: Dry, concentrate, and purify by column chromatography.[3]

Conclusion

The selection of a nitrogen-protecting group for 7-bromo-3-iodoindole is a critical step that requires careful consideration of reaction yields, stability, and compatibility with subsequent transformations. While all four protecting groups—Boc, Ts, SEM, and PMB—can be installed in good to excellent yields, their distinct properties make them suitable for different synthetic strategies. The Boc group offers a balance of stability and ease of removal, making it a good general choice. The robust nature of the tosyl group is ideal for reactions requiring harsh conditions. For complex syntheses demanding orthogonal deprotection strategies, the SEM and PMB groups provide valuable fluoride-labile and oxidative cleavage options, respectively. By understanding the nuances of each protecting group, researchers can optimize their synthetic routes and efficiently access their target molecules.

References

  • A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Arkivoc, 2008 , (16), 245-254. [Link]
  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 2007 , 48(22), 3843-3846. [Link]
  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 2006 , 71(21), 8283-8286. [Link]
  • Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. Synthetic Communications, 2007 , 37(24), 4343-4351. [Link]
  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis, Retrieved February 14, 2026. [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The compound 7-Bromo-3-iodo-1-(phen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The compound 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole, a complex heterocyclic building block, presents a significant analytical challenge due to its multi-elemental nature, containing not only carbon, hydrogen, and nitrogen, but also sulfur and two distinct halogens. Establishing the empirical formula and purity of this molecule is non-negotiable for validating its identity and ensuring the reliability of downstream applications.[1]

This guide provides an in-depth comparison of the principal analytical standards for the complete elemental characterization of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole. We will move beyond simple procedural lists to explain the causality behind methodological choices, comparing a classic, robust combustion-based approach with a modern, high-sensitivity plasma-based technique. Our objective is to equip you with the rationale to select the most appropriate analytical strategy for your research and development needs.

Theoretical Elemental Composition: The Analytical Benchmark

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the fundamental reference point against which all experimental results are measured.

Molecular Formula: C₁₄H₉BrINO₂S

Molecular Weight: 458.18 g/mol

ElementSymbolAtomic WeightAtomsTotal MassTheoretical Percentage (%)
CarbonC12.01114168.15436.70%
HydrogenH1.00899.0721.98%
BromineBr79.904179.90417.44%
IodineI126.901126.9027.70%
NitrogenN14.007114.0073.06%
OxygenO15.999231.9986.98%
SulfurS32.06132.067.00%

Note: Oxygen is typically determined by difference and is not directly measured by the methods discussed below.

Method 1: Combustion Analysis – The Gold Standard for Organic Elements

Combustion analysis is a highly accurate and reliable technique for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[2][3] For halogenated compounds, the methodology requires specific adaptations to ensure accurate results.[4] This approach is often divided into two distinct workflows: one for CHN analysis and another for Sulfur and Halogen analysis.

Part A: Carbon, Hydrogen, and Nitrogen (CHN) Analysis

Principle of the Method: The technique is based on the complete, high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[3][5] The resulting gases are then separated and measured by thermal conductivity detection. The key to analyzing a complex molecule like 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole lies in the design of the combustion/reduction tube, which must contain reagents to scrub out the interfering halogen and sulfur gases.[4][6]

Workflow for CHN Combustion Analysis

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Weigh 1-3 mg of sample into a tin capsule B Seal capsule and place in autosampler A->B C Combustion Furnace (~950°C) Sample + O₂ → CO₂, H₂O, N₂, SOx, HBr, HI B->C D Scrubbing Reagents (e.g., Silver Tungstate) Remove S and Halogens C->D E Reduction Furnace (~650°C) (e.g., Copper) NxOy → N₂ D->E F Gas Chromatography Separation of CO₂, H₂O, N₂ E->F G Thermal Conductivity Detector (TCD) Quantification of each gas F->G H Calculate %C, %H, %N based on calibration standards G->H

Caption: Workflow for CHN analysis of halogenated compounds.

Experimental Protocol: CHN Analysis

  • Instrument Preparation: Ensure the CHN elemental analyzer is calibrated with a certified standard (e.g., Acetanilide). The combustion tube must be packed with appropriate reagents, including an oxidation catalyst and scrubbing agents like silver tungstate and magnesium oxide to trap sulfur and halogens.[4]

  • Sample Weighing: Accurately weigh 1-3 mg of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole into a tin capsule. Record the weight to at least 0.001 mg.

  • Encapsulation: Crimp the tin capsule to ensure no sample is lost and introduce it into the instrument's autosampler.

  • Combustion: The sample is dropped into a high-temperature (~950°C) furnace. A pulse of pure oxygen facilitates complete combustion.

  • Gas Purification and Separation: The resulting gas mixture flows through the scrubbing and reduction tubes. The purified CO₂, H₂O, and N₂ are separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.

  • Calculation: The instrument software calculates the percentage of C, H, and N in the original sample based on the detector response, sample weight, and calibration data.

Part B: Sulfur and Halogen (Br, I) Analysis by Oxygen Flask Combustion - Ion Chromatography (OFC-IC)

Principle of the Method: For direct quantification of sulfur and halogens, the most robust method is a two-step process: combustion followed by ion chromatography (IC). The sample is combusted in a sealed oxygen-filled flask (the "Schöniger flask" technique).[7] The resulting acidic gases (HBr, HI, SO₂) are trapped in an absorbing solution. This solution is then injected into an ion chromatograph, which separates and quantifies the bromide (Br⁻), iodide (I⁻), and sulfate (SO₄²⁻) ions.[8][9]

Workflow for OFC-IC Analysis

cluster_0 Sample Combustion cluster_1 Analysis cluster_2 Data Processing A Weigh 5-10 mg of sample into filter paper B Place in platinum basket and insert into O₂-filled flask with absorbing solution A->B C Ignite sample B->C D Combustion products (HBr, HI, SOx) are trapped in solution C->D E Inject an aliquot of the absorbing solution into IC system D->E F Anion-Exchange Column Separates Br⁻, I⁻, SO₄²⁻ E->F G Suppressed Conductivity Detector Quantification of each anion F->G H Calculate %S, %Br, %I based on calibration standards G->H

Caption: Workflow for Sulfur and Halogen analysis via OFC-IC.

Experimental Protocol: OFC-IC

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a piece of ashless filter paper. Fold the paper and place it in the platinum gauze basket of the flask's stopper.

  • Flask Preparation: Add 10 mL of a suitable absorbing solution (e.g., dilute hydrogen peroxide or sodium hydroxide) to the 500-mL heavy-walled combustion flask. Flush the flask thoroughly with pure oxygen for 1 minute.[7]

  • Combustion: Quickly insert the stopper and ignite the filter paper via external ignition (e.g., an infrared lamp). The flask must be sealed and held securely during combustion.

  • Absorption: Allow the flask to cool for 20-30 minutes, shaking periodically, to ensure complete absorption of the combustion gases into the solution.

  • IC Analysis: Prepare a calibration curve using certified bromide, iodide, and sulfate standards. Inject an aliquot of the sample's absorbing solution into the ion chromatograph.

  • Quantification: The separated anions are quantified using a conductivity detector. The software calculates the concentration of each ion in the solution.

  • Calculation: Based on the ion concentrations, the initial sample weight, and the volume of the absorbing solution, calculate the original weight percentages of S, Br, and I.

Method 2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is an exceptionally powerful technique for elemental analysis, capable of detecting elements at parts-per-trillion levels.[10] While it is the gold standard for trace elemental impurity testing as mandated by ICH Q3D guidelines, it can also be adapted for the bulk quantification of major elements in a compound, offering a comprehensive, multi-element snapshot in a single analysis.[11][12]

Principle of the Method: The core challenge in using ICP-MS for an organic compound is the sample introduction. The solid organic matrix must be completely destroyed and the elements of interest must be brought into a stable aqueous solution. This is achieved through aggressive, high-temperature microwave-assisted acid digestion.[13] Once in solution, the sample is nebulized into an argon plasma torch operating at temperatures exceeding 6,000°C. This extreme temperature atomizes and ionizes the elements. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for highly specific and sensitive quantification.[10][14]

Workflow for ICP-MS Analysis

cluster_0 Sample Digestion cluster_1 Analysis cluster_2 Data Processing A Weigh 10-50 mg of sample into a microwave vessel B Add concentrated acids (e.g., HNO₃, H₂O₂) A->B C Microwave Digestion High T & P to destroy organic matrix B->C D Cool and dilute sample to final volume with deionized water C->D E Introduce sample solution into ICP-MS D->E F Argon Plasma (~6,000°C) Atomization and Ionization E->F G Mass Spectrometer Separation of ions by m/z F->G H Detector Quantification of each isotope G->H I Calculate % Element based on calibration standards H->I

Caption: Workflow for multi-elemental analysis via ICP-MS.

Experimental Protocol: ICP-MS

  • Digestion: Accurately weigh 10-50 mg of the sample into a clean, high-pressure microwave digestion vessel.

  • Acid Addition: Carefully add a mixture of high-purity concentrated acids (e.g., 5 mL Nitric Acid and 1 mL Hydrogen Peroxide). Allow the initial reaction to subside.

  • Microwave Program: Seal the vessels and place them in the microwave unit. Run a program that gradually ramps the temperature and pressure (e.g., to 200°C and 40 bar) and holds for 20-30 minutes to ensure complete digestion of the organic matrix.

  • Dilution: After the vessels have cooled, carefully open them in a fume hood. Dilute the clear digestate to a final volume (e.g., 50 mL) with high-purity deionized water.

  • Instrument Calibration: Prepare multi-element calibration standards containing known concentrations of C, S, Br, and I. Note: Carbon calibration can be challenging and may require a specialized setup.

  • Analysis: Aspirate the diluted sample solution into the ICP-MS. The instrument will measure the ion counts for the specified isotopes (e.g., ¹²C, ³²S, ⁷⁹Br, ¹²⁷I).

  • Calculation: The software uses the calibration curves to determine the concentration of each element in the solution. The weight percentage in the original solid sample is then calculated based on the initial mass and final dilution volume.

Performance Comparison and Data Summary

The choice between these methodologies depends on the specific analytical goal, available instrumentation, and desired level of validation. Below is a summary of expected performance characteristics based on established analytical principles.

ParameterCombustion (CHN) / OFC-IC (S, Halogens)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Primary Application Purity and Stoichiometry Confirmation Multi-elemental Survey, Trace Impurity Analysis
Accuracy (% Recovery) Typically 99.5 - 100.5% (for CHN) and 96 - 103% (for OFC-IC) of theoretical value.[9]90 - 110% of theoretical value; highly dependent on complete digestion.
Precision (RSD%) Excellent: ≤ 0.3% for CHN; ≤ 2% for OFC-IC.[15]Very Good: Typically < 5%; can be higher due to complex sample prep.
Sample Size Low: 1-3 mg (CHN), 5-10 mg (OFC-IC).Moderate: 10-50 mg (to ensure representative sample and meet detection limits after dilution).
Throughput Moderate: ~10-15 min per CHN sample; ~45 min per OFC-IC sample.Low to Moderate: Digestion is the bottleneck (2-4 hours), but instrumental analysis is fast (~3-5 min per sample).
Key Advantage Direct, robust, and considered the definitive method for organic elemental composition.[2]Unmatched sensitivity, simultaneous multi-element capability (up to 70 elements).[10][12]
Key Limitation Measures elements sequentially or in small groups. Potential for incomplete combustion with refractory materials.Indirect measurement requiring complete sample destruction. Method development for digestion can be complex and is a major source of potential error.[16]

Senior Application Scientist's Recommendation

For the definitive characterization and establishment of an elemental analysis standard for a new batch of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole , a dual-methodology approach provides the most trustworthy and comprehensive data package.

  • Primary Validation Standard: Utilize Combustion Analysis for CHN and Oxygen Flask Combustion with Ion Chromatography (OFC-IC) for Sulfur, Bromine, and Iodine. This combination represents the most direct and robust pathway to confirming the empirical formula and assessing the purity of the bulk material. Its high precision and accuracy make it the self-validating system of choice for fundamental characterization.

  • Complementary Analysis: Employ Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for the purpose it was designed for under pharmaceutical guidelines: quantifying trace elemental impurities. [10][17] While it can be used for bulk analysis, its true power lies in detecting and quantifying residual catalysts (e.g., Pd, Pt, Rh) or other toxic metal contaminants at levels far below what combustion techniques can achieve, ensuring compliance with ICH Q3D and USP <232>/<233> regulations.[11][12]

By leveraging combustion techniques for stoichiometric confirmation and ICP-MS for impurity profiling, researchers and drug developers can build a complete, authoritative, and scientifically sound analytical profile for complex molecules like 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole.

References

  • Royal Society of Chemistry. "Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method - Analyst." Available at: [Link]

  • ASTM International. "Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion." Available at: [Link]

  • International Laboratory. "Advances in the Analysis of Persistent Halogenated Organic Compounds." Available at: [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. "DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q." Available at: [Link]

  • Restek. "A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection." Available at: [Link]

  • Analytica Chimica Acta. "Multi-analyte method for the analysis of various organohalogen compounds in house dust." Available at: [Link]

  • Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Available at: [Link]

  • Recipharm. "Development and validation of ICP-OES for trace element estimation." Available at: [Link]

  • ResearchGate. "Development and validation of analytical method for determination of elemental impurities in micafungin for injection." Available at: [Link]

  • Intertek. "Analytical Method Development and Validation Supporting Drug Development." Available at: [Link]

  • Elemental Lab. "Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis." Available at: [Link]

  • PubMed. "Determination of bromine in organic compounds by high-performance liquid chromatography." Available at: [Link]

  • Scribd. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." Available at: [Link]

  • EAG Laboratories. "Using ICP-MS to Measure Elemental Compositions in Drug Products." Available at: [Link]

  • Regis Technologies. "Exploring Analytical Method Development for Drug Substances." Available at: [Link]

  • AELAB. "ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety." Available at: [Link]

  • Pace Analytical. "Total Organic Halogens (TOX)." Available at: [Link]

  • SpringerLink. "Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS." Available at: [Link]

  • PubMed. "ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities." Available at: [Link]

  • Malvern Panalytical. "Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals." Available at: [Link]

  • LCGC International. "Sulphur and Halide Determination by Combustion Ion Chromatography." Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols." Available at: [Link]

  • AZoM. "A Look at Elemental Analysis for Organic Compounds." Available at: [Link]

  • The Organic Chemistry Tutor. "Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems." Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

Topic: Personal protective equipment for handling 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Hazard Architecture

Compound: 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole CAS: (Specific CAS may vary by synthesis batch; treat as N/A or proprietary if not listed in public registries) Operational Context: High-value pharmaceutical intermediate used in Suzuki-Miyaura or Sonogashira cross-coupling reactions.

The Scientist’s Assessment (Why this specific protocol?): As a Senior Application Scientist, I urge you to look beyond the lack of a specific, globally harmonized Safety Data Sheet (SDS) for this exact molecule. We must apply Analogue Read-Across principles.

  • The Indole Core: Biologically active scaffold; potential serotonin receptor modulator.

  • Halogen Load (Br, I): Increases lipophilicity, facilitating skin absorption and bio-accumulation.

  • Phenylsulfonyl Group: Adds stability but poses risks of hydrolysis to sulfonic acids if exposed to strong moisture/bases, and increases molecular weight, making dusts settle deeper in lungs if aerosolized.

Default Safety Band: In the absence of LC50 data, treat this as Occupational Exposure Band (OEB) 3 (Potent: 10–100 µg/m³).

Risk Assessment & PPE Decision Logic

Do not rely on a "one size fits all" approach. Your PPE must adapt to the physical state of the compound.

Visualization: PPE Selection Logic

PPE_Selection Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Qty Quantity? Solid->Qty Solvent Solvent Type? Solution->Solvent Small < 100 mg Qty->Small Large > 100 mg Qty->Large PPE_Level1 Level 1: Fume Hood + Nitrile Gloves + N95 Backup Small->PPE_Level1 PPE_Level2 Level 2: Powder Hood + Double Nitrile + P100 Respirator Large->PPE_Level2 Std_Solv MeOH / EtOAc Solvent->Std_Solv Halo_Solv DCM / Chloroform Solvent->Halo_Solv PPE_Level3 Level 3: Std Nitrile (4 mil) Std_Solv->PPE_Level3 PPE_Level4 Level 4: Silver Shield / Laminate Gloves Halo_Solv->PPE_Level4

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier. Note that halogenated solvents (common for this compound) require specialized laminate gloves.

Comprehensive PPE Specifications

This section details the specific gear required. Generic "lab coat and gloves" instructions are insufficient for halogenated intermediates.

Table 1: Head-to-Toe Protection Standards
ZoneComponentSpecificationScientific Rationale
Respiratory P100 / HEPA 3M 6000 Series Half-Face with 2091/2097 filters (or Powered Air Purifying Respirator for >10g).The iodine atom makes the dust heavy; simple surgical masks will gap. You need a tight seal to prevent inhalation of sensitizing particulates.
Hand (Inner) Nitrile (Disposable) 4-5 mil thickness. Inspection required.[1]Acts as a perspiration barrier and a "last line" indicator.
Hand (Outer) Laminate / Nitrile Solid: 8 mil Nitrile (High Risk). Solution (DCM): Silver Shield/Laminate.Crucial: If dissolved in Dichloromethane (DCM), nitrile degrades in <5 mins. You MUST use laminate gloves for DCM solutions [1].
Body Lab Coat / Coverall Tyvek® 400 (or equivalent) with elastic wrists.Cotton coats absorb chemicals. Tyvek repels dust and splashes, preventing migration to street clothes.
Eye Goggles Indirect Vent Splash Goggles (ANSI Z87.1+).Safety glasses allow dust entry from the side. Goggles seal the ocular mucosa from irritating dusts.

Operational Workflow: The "Clean-Dirty" Protocol

Safety is not just what you wear; it is how you move. The following protocol uses a Unidirectional Flow to prevent cross-contamination.

Step-by-Step Methodology
Phase A: Pre-Experimental Preparation
  • Engineering Check: Verify Fume Hood flow is 80–100 fpm (face velocity).

  • Staging: Place waste bags, balance, and reagents inside the hood before donning gloves to minimize "in-and-out" arm movements.

  • Glove Integrity Test: Inflate nitrile gloves with air and hold near cheek to feel for pinhole leaks.

Phase B: Donning (Putting On)

Follow the logic in Figure 2 below to ensure a sealed system.

Phase C: Handling & Synthesis
  • Weighing: Use an anti-static gun if the powder is fluffy. Static charge can disperse halogenated indoles onto cuffs.

  • Solubilization: Add solvent slowly. If using DCM, verify you are wearing Laminate gloves over Nitrile.

  • Spill Control: Keep a pad of "Pink Pig" (absorbent mat) directly under the reaction flask.

Phase D: Doffing (Removal) - Highest Risk Phase

Most exposures occur here.

  • Outer Gloves: Remove using the "Beak Method" (pinch outside, pull off inside-out) inside the hood. Dispose immediately.

  • Gown: Unzip/unbutton. Peel away from neck, rolling the outside in.

  • Inner Gloves: Remove last.

  • Wash: Soap and water for 60 seconds. Focus on wrists.

Visualization: Donning & Doffing Workflow

Donning_Doffing Wash 1. Wash Hands InnerG 2. Inner Gloves (Nitrile) Wash->InnerG Tyvek 3. Tyvek/Coat (Over Inner Cuffs) InnerG->Tyvek OuterG 4. Outer Gloves (Tape to Sleeve) Tyvek->OuterG Work EXECUTE EXPERIMENT OuterG->Work RemoveOuter 5. Remove Outer Gloves (In Hood) Work->RemoveOuter RemoveTyvek 6. Remove Coat (Roll Inside-Out) RemoveOuter->RemoveTyvek RemoveInner 7. Remove Inner Gloves RemoveTyvek->RemoveInner WashFinal 8. Wash Hands (Soap/H2O) RemoveInner->WashFinal

Figure 2: Sequential workflow for PPE application and removal. Note that outer gloves are removed inside the containment device (fume hood) to leave contaminants behind.

Emergency Response & Disposal

Decontamination (Skin/Eye Contact)[4]
  • Skin: Do not use solvents (EtOH/Acetone) to wash skin; this drives the lipophilic indole deeper into the dermis. Use soap and copious water for 15 minutes.

  • Eyes: Flush for 15 minutes.[2][3] The sulfonyl group can hydrolyze to acidic byproducts on the moist eye surface; immediate dilution is critical.

Waste Disposal[4][5][6][7][8][9][10]
  • Classification: Segregate as Halogenated Organic Waste .

  • Liquids: Do not mix with strong oxidizers (e.g., Nitric acid waste), as the indole ring is electron-rich and can react violently.

  • Solids: Double-bag in polyethylene zip-lock bags before placing in the solid waste drum.

References

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Halogenated Solvents. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 1-(Phenylsulfonyl)indole (Analogue). Retrieved from

Sources

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Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole
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Reactant of Route 2
7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole
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